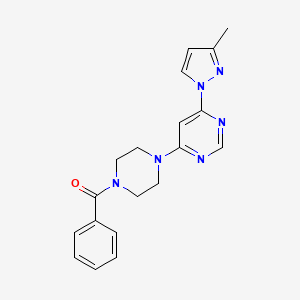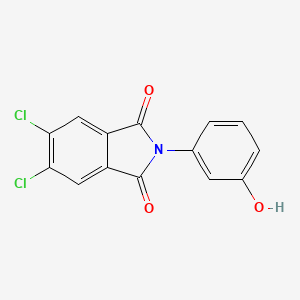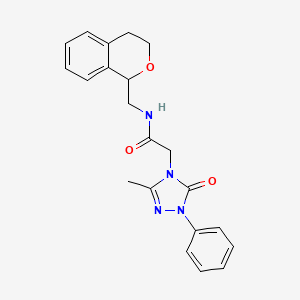
4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine often involves the use of piperazine-linked bis(pyrimidines) and enaminone as key intermediates. For instance, Mekky et al. (2021) describe the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids. This process typically involves reactions under microwave irradiation and the use of various reagents to obtain the target bis(pyrimidines) (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is often analyzed through spectroscopic methods, including IR, NMR, and Mass spectroscopy. These techniques help in elucidating the geometric parameters and electronic properties of the molecules. For example, studies by Trilleras et al. (2008) on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provide insights into the hydrogen bonding and molecular conformation, which are crucial for understanding the chemical behavior of similar compounds (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is characterized by their ability to undergo various reactions, leading to the formation of complex heterocyclic structures. For example, Ali (2009) demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial activity, showcasing the potential of these compounds in biological applications (Ali, 2009).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Applications
Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, which are of interest due to their potential biological activities. These compounds are synthesized through various chemical reactions that involve the intramolecular cyclization of specific precursors, offering a pathway to explore therapeutic agents (Ho & Suen, 2013).
Antibacterial and Insecticidal Potentials
Some derivatives have been evaluated for their insecticidal and antibacterial potentials. This indicates a broad spectrum of applications in developing new pesticides and antimicrobial agents, showcasing the chemical's versatility in synthesizing compounds with significant biological activities (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
The formation of energetic multi-component molecular solids with aza compounds, including pyrimidines, through strong hydrogen bonds and weak intermolecular interactions highlights the application in designing new materials with potential energy applications. This research contributes to the understanding of molecular assembly and the development of materials science (Wang et al., 2014).
Antiviral Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This underscores the potential of such compounds in the development of new antiviral drugs, particularly against bird flu influenza (H5N1), which remains a significant threat to global health (Hebishy et al., 2020).
Propiedades
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-7-8-25(22-15)18-13-17(20-14-21-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDRLZKFSRZNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)
![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)
